molecular formula C25H25N3O6S B2492007 N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 941899-87-2

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

Cat. No.: B2492007
CAS No.: 941899-87-2
M. Wt: 495.55
InChI Key: YIQSNKOLZYZOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazine ring fused to a benzene moiety. Its structure includes a 1,1-dioxido group at the thiadiazine ring, an acetamide linker substituted with a 2,3-dimethoxybenzyl group, and an m-tolyl substituent at position 2 of the heterocycle.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-17-8-6-10-19(14-17)28-25(30)27(20-11-4-5-13-22(20)35(28,31)32)16-23(29)26-15-18-9-7-12-21(33-2)24(18)34-3/h4-14H,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQSNKOLZYZOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide (CAS Number: 941899-66-7) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C25H25N3O6S
  • Molecular Weight : 495.5 g/mol
  • Structure : The compound features a complex structure with a thiadiazine core and multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antibacterial and antifungal properties. The following sections delve into specific findings regarding its efficacy against different pathogens.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties.

Case Study: Antibacterial Testing

In a study evaluating the antibacterial activity of various synthesized dioxolane derivatives, the compounds were tested against multiple bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis
  • Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis

The results demonstrated that certain derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis, indicating promising antibacterial activity .

CompoundBacterial StrainMIC (µg/mL)
1S. aureus625–1250
2S. epidermidis625
3E. faecalis625
4P. aeruginosa625

Antifungal Activity

The antifungal potential of the compound was also evaluated against common fungal pathogens such as Candida albicans. Results indicated that most derivatives exhibited significant antifungal activity, with some showing complete inhibition at certain concentrations.

Antifungal Testing Results

The antifungal activity was assessed through similar methodologies as the antibacterial studies. The findings suggested that all tested compounds except one displayed notable antifungal effects.

CompoundFungal StrainActivity
1C. albicansModerate
2C. albicansSignificant
3C. albicansHigh

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thiadiazine moiety plays a crucial role in disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Heterocyclic Core Substituents Key Functional Groups Reference
Target Compound Benzo[e][1,2,4]thiadiazine m-Tolyl (position 2), 2,3-dimethoxybenzyl (acetamide) 1,1-Dioxido, 3-oxo, acetamide
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)acetamide Benzothiazole 4-Methoxybenzyl, 2-hydroxyphenyl 1,1-Dioxido, 3-oxo, branched acetamide
N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide Thiazolidine Benzyl, allyl 4-Oxo, thioxo, carboxamide
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 2-Fluorobenzyl, 3,4-dimethyl 5,5-Dioxo, acetamide
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine Unsubstituted phenyl 3-Oxo, acetamide
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide Benzothiazole 4-Hydroxyphenyl 1,1-Dioxido, 3-oxo, acetamide

Key Observations :

  • Heterocyclic Core: The target compound’s benzo[e][1,2,4]thiadiazine ring is distinct from benzothiazole (e.g., ) or thiazolidine (e.g., ) cores.
  • Substituents : The 2,3-dimethoxybenzyl group in the target compound increases lipophilicity compared to hydroxyphenyl (e.g., ) or fluorobenzyl (e.g., ) substituents. The m-tolyl group may enhance steric bulk compared to smaller substituents like methyl or allyl .

Comparison :

  • However, analogous benzothiadiazine derivatives often employ nucleophilic substitution (e.g., using Cs₂CO₃ in DMF ) or acid-catalyzed cyclization .
  • The branched acetamide linkage in the target compound may require selective alkylation of the benzyl group, similar to methods in .

Table 3: Reported Bioactivities of Structural Analogues

Compound Class Bioactivity Mechanism/Model Reference
Thioxothiazolidinyl-acetamides Urease inhibition (IC₅₀ = 2.1–18.4 µM) In vitro assay against Canavalia ensiformis urease
Pyrazolo-benzothiazine derivatives Anticancer activity (GI₅₀ = 1.5–4.2 µM) NCI-60 human tumor cell line screen
Benzothiazole derivatives (e.g., ) Not explicitly reported

Implications for the Target Compound :

  • Substituents like the 2,3-dimethoxybenzyl group could enhance blood-brain barrier permeability compared to polar groups (e.g., hydroxyphenyl ), though specific data are lacking in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.